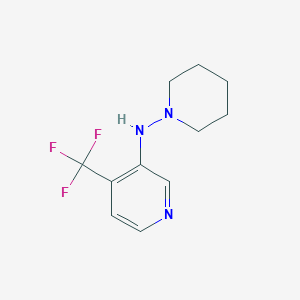

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine

Description

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a piperidin-1-ylamine moiety at the 3-position. This compound belongs to a class of pyridine derivatives explored for pharmacological applications, particularly as enzyme inhibitors in antiparasitic therapies .

Properties

IUPAC Name |

N-piperidin-1-yl-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-4-5-15-8-10(9)16-17-6-2-1-3-7-17/h4-5,8,16H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUDMHZHYLDBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)-3-nitropyridine with piperidine under suitable conditions. The nitro group is reduced to an amine, and the piperidine ring is introduced through nucleophilic substitution. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Types of Reactions:

Oxidation: N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine as an antimalarial agent. Research indicates that derivatives of this compound can act as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), an essential enzyme for the survival of the malaria parasite. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine and trifluoromethyl groups enhance inhibitory potency against both sensitive and drug-resistant strains of the parasite .

Glycine Transporter Inhibition

Another notable application is its role as a glycine transporter 1 (GlyT1) inhibitor. Compounds with similar structures have been designed to improve their inhibitory activity against GlyT1, which is implicated in several neurological disorders, including schizophrenia. The introduction of trifluoromethyl groups has been shown to enhance the binding affinity and selectivity for GlyT1, making these compounds promising candidates for treating cognitive deficits associated with psychiatric conditions .

Modifications and Potency

The presence of the trifluoromethyl group at the 4-position of the pyridine ring significantly influences the biological activity of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine. Studies suggest that this modification increases lipophilicity, which may enhance cellular permeability and bioavailability. For instance, removing or repositioning this group has been associated with a marked decrease in antimalarial activity, indicating its crucial role in maintaining efficacy .

Clinical Trials and Efficacy

Several compounds derived from N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine are currently undergoing clinical trials to evaluate their safety and efficacy in treating malaria and other conditions. For example, one study reported a compound with an IC50 value of 40 nM against Plasmodium falciparum, demonstrating significant potential for development into a therapeutic agent .

Data Table: Summary of Key Findings

| Compound Name | Activity Type | IC50 Value | Target |

|---|---|---|---|

| N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine | Antimalarial | 40 nM | Plasmodium falciparum PI4K |

| GlyT1 Inhibitor (similar structure) | Glycine Transporter Inhibition | 1.8 nM | GlyT1 |

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. The piperidine ring can interact with various binding sites, modulating the activity of the target molecules and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine and related compounds:

Structural and Functional Analysis

- Piperidine vs. Piperazine Moieties: The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) contrasts with UDO and UDD’s piperazine (two nitrogen atoms). Piperazine derivatives often exhibit higher polarity and hydrogen-bonding capacity, influencing target selectivity .

- Trifluoromethyl Positioning: UDD’s dual -CF₃ groups (pyridine and phenyl) enhance hydrophobic interactions with CYP51’s substrate-binding pocket, explaining its superior efficacy over mono-CF₃ compounds like the target .

Synthetic Complexity :

Pharmacological Implications

- CYP51 Inhibition : UDO and UDD achieve sub-micromolar IC₅₀ values against T. cruzi, attributed to their extended aromatic systems and -CF₃ groups stabilizing enzyme interactions . The target compound’s simpler structure may reduce potency but improve synthetic accessibility.

- Metabolic Stability : The dimethylpiperidine analog () demonstrates how N-alkylation mitigates rapid hepatic clearance, a strategy applicable to the target compound for in vivo optimization .

Biological Activity

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine moiety. Its molecular formula contributes to its lipophilicity, enhancing membrane permeability and bioavailability. The trifluoromethyl group is particularly notable for increasing metabolic stability and influencing interactions with biological targets.

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine exerts its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways, including kinases and phosphatases.

- Protein Interaction : It interacts with specific protein targets through hydrogen bonding and hydrophobic interactions, modulating their activity effectively.

Anticancer Activity

Research has indicated that N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine exhibits promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal tumor) | 5.2 |

| MCF7 (breast cancer) | 3.8 |

| A549 (lung cancer) | 4.6 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

- Inhibition of Plasmodium falciparum : A study highlighted the efficacy of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine as a dual inhibitor targeting the phosphatidylinositol 4-kinase pathway in malaria parasites. The compound exhibited an IC50 value of 40 nM against Plasmodium falciparum NF54 strains, demonstrating its potential as an antimalarial agent .

- TRPV1 Modulation : Another investigation focused on the compound's ability to modulate the TRPV1 receptor, which is implicated in pain signaling. The compound showed enhanced binding affinity compared to traditional TRPV1 antagonists, suggesting its potential as a novel analgesic .

Research Findings

Recent studies have elucidated various aspects of the biological activity of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine:

- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding kinetics of the compound with target proteins, revealing strong affinities that correlate with its biological efficacy.

- SAR Analysis : Structure–activity relationship (SAR) studies have identified key modifications that enhance its biological activity, particularly focusing on the positioning of functional groups on the piperidine and pyridine rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.